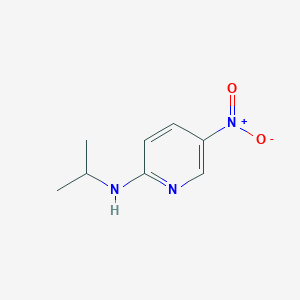

Isopropyl-(5-nitro-pyridin-2-yl)-amine

Description

Contextualization within Nitropyridine Chemistry

Nitropyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The presence of a nitro group, a strong electron-withdrawing moiety, on the pyridine (B92270) ring significantly influences the molecule's electronic properties. This can lead to unique chemical reactivity and potential for various applications. The parent compound, 2-amino-5-nitropyridine (B18323), is a well-established intermediate in the synthesis of more complex molecules. mdpi.comguidechem.com It is typically prepared through the nitration of 2-aminopyridine (B139424). guidechem.com

The introduction of an N-isopropyl group to the amino function of 2-amino-5-nitropyridine to form N-Isopropyl-5-nitro-pyridin-2-amine further modifies its physicochemical properties, such as solubility, lipophilicity, and steric hindrance around the amino group. These modifications can be crucial in the context of designing molecules with specific biological activities or material properties. Research into nitropyridine derivatives has revealed their potential as inhibitors for various enzymes and as ligands in coordination chemistry. nih.gov

Overview of Research Significance and Potential Academic Applications

While specific academic literature on N-Isopropyl-5-nitro-pyridin-2-amine is not extensively documented, its structural similarity to other researched nitropyridines suggests potential areas of academic interest. The broader class of nitropyridine derivatives has been investigated for a range of applications, providing a roadmap for potential research directions for this specific compound.

Potential Research Areas:

Medicinal Chemistry: Substituted nitropyridines have been explored as scaffolds for the development of various therapeutic agents. For instance, derivatives of nitropyridines have been synthesized and evaluated as potential inhibitors of enzymes such as Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov Academic research could, therefore, involve the synthesis of N-Isopropyl-5-nitro-pyridin-2-amine and its evaluation for similar biological activities.

Materials Science: Certain aminopyridine derivatives have been investigated for their nonlinear optical (NLO) properties. The combination of an electron-donating amino group and an electron-withdrawing nitro group can lead to a significant molecular dipole moment, a key requirement for NLO materials. Research in this area would involve the synthesis and crystallization of N-Isopropyl-5-nitro-pyridin-2-amine to study its crystal structure and NLO characteristics.

Coordination Chemistry: The nitrogen atoms in the pyridine ring and the amino group can act as ligands for metal ions, forming coordination complexes. The electronic properties of the nitropyridine ligand can influence the chemical and physical properties of the resulting metal complex. Academic studies could focus on the synthesis and characterization of metal complexes of N-Isopropyl-5-nitro-pyridin-2-amine and investigation of their catalytic or biological activities. nih.gov

Interactive Data Table: Properties of Related Compounds

Below is a table summarizing some key properties of the precursor and a closely related compound to provide context for the potential characteristics of N-Isopropyl-5-nitro-pyridin-2-amine.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 2-Amino-5-nitropyridine | C5H5N3O2 | 139.11 | Yellow crystalline powder | 4214-76-0 nist.govsigmaaldrich.com |

| N-cyclopropyl-5-nitropyridin-2-amine | C8H9N3O2 | 179.18 | Not specified | Not available scbt.com |

Detailed Research Findings:

Specific research findings on N-Isopropyl-5-nitro-pyridin-2-amine are limited in publicly available literature. However, the synthesis of related N-substituted nitropyridines has been described. For example, the reaction of 2-chloro-5-nitropyridine (B43025) with various amines is a common method to introduce different substituents at the 2-position of the pyridine ring. nih.gov This suggests a plausible synthetic route to N-Isopropyl-5-nitro-pyridin-2-amine would involve the reaction of 2-chloro-5-nitropyridine with isopropylamine (B41738).

Further academic investigation would be required to fully characterize N-Isopropyl-5-nitro-pyridin-2-amine and to explore its potential applications in the areas mentioned above. This would include detailed spectroscopic analysis (NMR, IR, Mass Spectrometry), single-crystal X-ray diffraction studies, and evaluation of its biological or physical properties.

Propriétés

IUPAC Name |

5-nitro-N-propan-2-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-6(2)10-8-4-3-7(5-9-8)11(12)13/h3-6H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCRSHDLJZUBRIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20537585 | |

| Record name | 5-Nitro-N-(propan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20537585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26820-53-1 | |

| Record name | 5-Nitro-N-(propan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20537585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for N Isopropyl 5 Nitro Pyridin 2 Amine and Its Derivatives

Strategies for the Nitropyridine Core Synthesis

The foundational step in synthesizing the target compound is the creation of a pyridine (B92270) ring substituted with a nitro group at the 5-position and an amino group (or a precursor) at the 2-position. Key intermediates for this core include 2-amino-5-nitropyridine (B18323) and 2-halo-5-nitropyridines.

Electrophilic Aromatic Nitration of Pyridine Derivatives

Direct nitration of pyridine is challenging due to the electron-deficient nature of the ring, which is further deactivated under the strongly acidic conditions required for nitration. However, the presence of an electron-donating group, such as an amino group, facilitates electrophilic aromatic substitution. The nitration of 2-aminopyridine (B139424) is a common and effective method to produce 2-amino-5-nitropyridine. guidechem.com This reaction is typically performed using a nitrating mixture of concentrated nitric acid and sulfuric acid. guidechem.comchemicalbook.com The amino group at the 2-position directs the incoming nitro group primarily to the 5-position. guidechem.com

A representative procedure involves dissolving 2-aminopyridine in a solvent like 1,2-dichloroethane (B1671644) and then adding a mixture of fuming nitric acid and concentrated sulfuric acid at a controlled temperature. chemicalbook.com The reaction yields are generally high, often exceeding 90%. chemicalbook.com

Interactive Data Table: Electrophilic Nitration of 2-Aminopyridine

| Reactant | Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Aminopyridine | Conc. H₂SO₄, Fuming HNO₃ | 1,2-Dichloroethane | <10°C initially, then 58°C | 10-12 h | 91.67% | chemicalbook.com |

| 2-Aminopyridine | Conc. H₂SO₄, Conc. HNO₃ | Not specified | Controlled | Not specified | Not specified | guidechem.com |

Nucleophilic Aromatic Substitution Approaches on Halogenated Pyridine Precursors

An alternative strategy to build the nitropyridine core is through nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine ring. This method utilizes a precursor such as 2-chloro-5-nitropyridine (B43025). The strong electron-withdrawing effect of the nitro group at the 5-position activates the pyridine ring for nucleophilic attack, particularly at the C2 and C4 positions. Consequently, the halogen at the 2-position becomes a good leaving group.

To synthesize 2-amino-5-nitropyridine, 2-chloro-5-nitropyridine can be treated with ammonia (B1221849). guidechem.com This reaction typically requires elevated temperatures and sometimes a catalyst, such as copper(I) oxide (Cu₂O), to proceed efficiently. guidechem.com

The required 2-chloro-5-nitropyridine precursor can itself be synthesized from 2-hydroxy-5-nitropyridine (B147068) by reaction with chlorinating agents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at high temperatures, achieving yields of over 95%. chemicalbook.comgoogle.com

Interactive Data Table: SNAr Synthesis of 2-Amino-5-nitropyridine

| Precursor | Nucleophile | Reagents/Catalyst | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Chloro-5-nitropyridine | NH₃ | Cu₂O | 80°C | 16 h | 85% | guidechem.com |

Introduction of the Isopropylamino Moiety

Once the 5-nitropyridine core is established, the next phase is the attachment of the isopropyl group to the nitrogen atom at the 2-position. This can be accomplished through several methods, including reductive amination or direct amination via nucleophilic substitution.

Reductive Amination Techniques for C-N Bond Formation

Reductive amination is a versatile method for forming carbon-nitrogen bonds. wikipedia.org This process is a one-pot reaction that first involves the formation of an imine intermediate from a primary amine and a carbonyl compound (an aldehyde or ketone), followed by the reduction of the imine to the corresponding secondary amine. wikipedia.org

To synthesize N-isopropyl-5-nitro-pyridin-2-amine, the primary amine precursor, 2-amino-5-nitropyridine, can be reacted with acetone (B3395972) (propan-2-one). The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the imine double bond without affecting the nitro group or the pyridine ring.

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.org These reagents are favored because they are less reactive than sodium borohydride (B1222165) (NaBH₄) and can be used in weakly acidic conditions that facilitate imine formation. wikipedia.org

Interactive Data Table: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Reaction Conditions | Notes |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Weakly acidic (pH ~6) | Selectively reduces imines in the presence of carbonyls. wikipedia.org |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aprotic solvents (e.g., CH₂Cl₂, DCE) | Mild and selective; does not require strict pH control. |

| Sodium Borohydride (NaBH₄) | Protic solvents (e.g., MeOH, EtOH) | Can also reduce the starting carbonyl if not controlled. |

| Catalytic Hydrogenation (H₂/Catalyst) | Pd/C, PtO₂, Raney Ni | Can also reduce nitro groups if conditions are not mild. |

Direct Amination Reactions with Pyridine Substrates

The most direct route for introducing the isopropylamino group is through a nucleophilic aromatic substitution (SNAr) reaction. This approach uses a halogenated precursor, 2-chloro-5-nitropyridine, and reacts it directly with isopropylamine (B41738).

As previously noted, the nitro group at the 5-position strongly activates the C2 position, making the chlorine atom an excellent leaving group for substitution by a nucleophile. Isopropylamine, acting as the nucleophile, attacks the electron-deficient carbon at the C2 position, leading to the displacement of the chloride ion and the formation of the final product, N-isopropyl-5-nitro-pyridin-2-amine. This reaction is often carried out in a suitable solvent and may be heated to ensure a reasonable reaction rate.

Targeted Synthesis of N-Isopropyl-5-nitro-pyridin-2-amine

The most efficient and targeted synthesis of N-isopropyl-5-nitro-pyridin-2-amine is the direct SNAr reaction between 2-chloro-5-nitropyridine and isopropylamine. This method is highly regioselective due to the electronic properties of the starting material. The synthesis avoids the multiple steps or potentially sensitive reagents associated with other routes, making it a preferred industrial method.

Reaction Scheme: Targeted Synthesis of N-Isopropyl-5-nitro-pyridin-2-amine

This reaction leverages the readily available and highly reactive 2-chloro-5-nitropyridine precursor, offering a straightforward path to the desired product.

Optimization of Reaction Conditions and Yields

The synthesis of N-substituted nitropyridines is a cornerstone of medicinal and materials chemistry. The primary synthesis of N-Isopropyl-5-nitro-pyridin-2-amine typically involves the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitropyridine with isopropylamine. Optimization of this reaction is critical for maximizing yield and purity. Key parameters that are systematically varied include solvent, temperature, reaction time, and the presence of a base to neutralize the HCl generated.

Modern approaches have also focused on optimizing the synthesis of precursors. For example, in the synthesis of 5-nitro-2-aminopyridine, traditional batch nitration methods can be difficult to control. A more advanced method utilizes a microreactor, where solutions of 2-aminopyridine and a nitrating mixture (concentrated nitric and sulfuric acids) are pumped and mixed continuously. google.com This technique offers superior control over reaction temperature and time, leading to higher yields and improved safety. google.com

Optimization studies for related dinitropyridine syntheses have systematically evaluated different acid catalysts and solvents to improve product yields, providing a model for how such optimizations are approached. researchgate.net For the synthesis of 5-nitropyrimidine-2,4-diamine, a related heterocyclic system, various activating reagents were tested, with triphenylphosphine (B44618) in acetic acid proving to be the most effective, yielding the target product at 77%. researchgate.net These examples underscore the principle that a systematic investigation of reagents, catalysts, solvents, and reaction technology is crucial for achieving optimal synthetic outcomes.

| Product | Starting Material | Key Optimization Parameter | Optimal Condition | Yield | Reference |

|---|---|---|---|---|---|

| 5-Nitro-2-aminopyridine | 2-Aminopyridine | Reaction Technology | Microreactor with continuous flow | High | google.com |

| 5-Nitropyrimidine-2,4-diamine | (Z)-N'-(2-amino-5-nitropyrimidin-4(3H)-ylidene)acetohydrazide | Activating Reagent | Triphenylphosphine (1.0 eq) in Acetic Acid | 77% | researchgate.net |

| 4-Substituted 3,5-dinitro-1,4-dihydropyridines | N-propyl-β-formyl-β-nitroenamine | Acid Catalyst | p-Toluenesulfonic acid monohydrate | 67% | researchgate.net |

| 2-Amino-5-bromopyridine (B118841) | 2-Aminopyridine | Reagent & Conditions | NBS in Acetone at 10°C | 95% | ijssst.info |

Scalability of Synthetic Protocols

The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges, including reaction control, safety, and cost-effectiveness. For nitropyridine derivatives, the exothermic nature of nitration reactions requires careful thermal management to prevent runaway reactions. The use of microreactor technology, as described for the synthesis of 5-nitro-2-aminopyridine, is an effective strategy for scaling up, as it provides a high surface-area-to-volume ratio for efficient heat exchange and precise control. google.com

The synthesis of precursors has also been demonstrated on a larger scale. For instance, 5-Bromo-2-nitropyridine has been prepared via hydrogen peroxide oxidation in a process suitable for large-scale production. chemicalbook.com Similarly, methods for removing auxiliary groups, such as the 2-(Pyridin-2-yl)isopropyl amine (PIP-amine) group, have been shown to be effective on a gram-scale, which is a crucial consideration for the practical application of these auxiliaries in complex syntheses. sigmaaldrich.com The development of a commercially feasible process for synthesizing 2-Amino-5-Bromo-3-Iodopyridine, which involved optimizing and verifying the potential to recycle materials during iodination, further highlights the importance of designing scalable protocols from the outset. ijssst.info

Synthetic Routes for Specific N-Isopropyl-5-nitro-pyridin-2-amine Analogues and Related Systems

The core structure of N-Isopropyl-5-nitro-pyridin-2-amine can be modified to generate a wide array of analogues with diverse properties. This section details the synthetic routes to specific classes of these related compounds.

Synthesis of Halogenated N-Isopropyl-nitropyridine Derivatives (e.g., 5-Bromo-2-isopropylamino-3-nitropyridine)

Halogenated nitropyridines are valuable intermediates for introducing further chemical diversity through cross-coupling reactions. The synthesis of a compound like 5-Bromo-2-isopropylamino-3-nitropyridine would typically start from a more readily available precursor, such as 2-aminopyridine.

A well-established route involves a multi-step sequence:

Bromination: 2-Aminopyridine is first brominated to produce 2-amino-5-bromopyridine. This reaction can be carried out with reagents like N-Bromosuccinimide (NBS) in acetonitrile (B52724) or acetone, with optimized procedures achieving yields as high as 95%. ijssst.infochemicalbook.com

Nitration: The resulting 2-amino-5-bromopyridine is then nitrated. This is typically achieved by adding nitric acid to a solution of the substrate in concentrated sulfuric acid. orgsyn.org This step yields 2-amino-5-bromo-3-nitropyridine. orgsyn.org

Isopropylamination: The final step would involve replacing the amino group at the 2-position with an isopropylamino group. This transformation is more complex than a direct amination and may require a Sandmeyer-type reaction to convert the amine to a halide (e.g., chloro or bromo) followed by a nucleophilic aromatic substitution with isopropylamine. Alternatively, modern cross-coupling methods like Buchwald-Hartwig amination could be employed on the corresponding 2,5-dibromo-3-nitropyridine.

| Step | Product | Reagents | Yield | Reference |

|---|---|---|---|---|

| 1 | 2-Amino-5-bromopyridine | 2-Aminopyridine, N-Bromosuccinimide (NBS) | 78-95% | ijssst.infoorgsyn.org |

| 2 | 2-Amino-5-bromo-3-nitropyridine | 2-Amino-5-bromopyridine, HNO₃, H₂SO₄ | High | orgsyn.org |

| 3 | 2,3-Diamino-5-bromopyridine (via reduction) | 2-Amino-5-bromo-3-nitropyridine, Reduced Iron, Ethanol/Water | - | orgsyn.org |

Preparation of Functionalized Pyridine Scaffolds Bearing Isopropylamine Moieties (e.g., 2-(Pyridin-2-yl)isopropyl Amine as a Directing Group Precursor)

In modern organic synthesis, functional groups are often installed not just as part of the final molecule, but as temporary auxiliaries to direct reactions to specific positions. An important example related to the isopropylamine moiety is the 2-(Pyridin-2-yl)isopropyl amine (PIP-amine) directing group. snnu.edu.cnnih.gov

The PIP-amine is a powerful bidentate directing group designed for the selective functionalization of typically unreactive C(sp³)–H bonds. snnu.edu.cnscientificlabs.co.uk Its structure, which consists of a pyridyl group, a gem-dimethyl moiety, and an amino group, was inspired by the well-known 8-aminoquinoline (B160924) auxiliary. nih.gov This design enables it to form stable sigmaaldrich.comsigmaaldrich.com-bicyclic palladacycle intermediates, which facilitates the palladium-catalyzed activation of β-methylene C–H bonds. snnu.edu.cnnih.gov This allows for the subsequent formation of new C–O, C–N, C–C, and C–F bonds with high selectivity. nih.gov The PIP-amine auxiliary is a valuable tool in complex molecule synthesis and can be removed under mild acidic conditions after the desired functionalization is complete. sigmaaldrich.com

Synthesis of Related Heterocyclic Systems Incorporating Isopropyl and Nitro Groups (e.g., Novel 5-Nitropyrimidine (B80762) Derivatives)

The synthetic methodologies applied to pyridines can often be adapted for other nitrogen-containing heterocycles like pyrimidines. A variety of novel 5-nitropyrimidine derivatives have been designed and synthesized, often as part of research into new bioactive agents. nih.govrsc.org

The synthetic strategies are diverse:

Building from Precursors: One common approach involves modifying existing pyrimidine (B1678525) rings. For example, 6-hydroxy-2-isopropyl-4-methylpyrimidine can be converted to the more reactive 4-chloro-2-isopropyl-6-methylpyrimidine (B46638) using POCl₃. mdpi.com This chloro-derivative can then undergo nucleophilic substitution to build more complex structures. mdpi.com

Ring-Opening and Cyclization: In some cases, novel alkylamino pyrimidine derivatives are synthesized via a ring-opening strategy of a precursor molecule, followed by cyclization to form the desired pyrimidine core. nih.gov

Functional Group Interconversion: As seen in the synthesis of 5-nitropyrimidine-2,4-diamine, a key step can be the chemical activation and transformation of a group already on the pyrimidine ring to achieve the target structure. researchgate.net

These approaches have led to the creation of libraries of novel pyrimidine derivatives incorporating both nitro and various alkylamino groups, which are then evaluated for their chemical and biological properties. nih.govmdpi.com

Iii. Derivatization Strategies and Chemical Transformations of N Isopropyl 5 Nitro Pyridin 2 Amine

Chemical Modification at the Nitro Group

The nitro group at the C-5 position is a key functional handle that can be readily transformed into other functionalities, most notably an amino group, which then serves as a new point for diversification.

The most prominent transformation of the nitro group is its reduction to a primary amine. This reaction converts N-Isopropyl-5-nitro-pyridin-2-amine into N²-isopropyl-pyridine-2,5-diamine. lookchem.com This transformation is significant as it introduces a new nucleophilic center on the pyridine (B92270) ring.

Standard catalytic hydrogenation conditions are effective for this reduction. For instance, methods used for structurally related nitroaromatic compounds, such as catalytic transfer hydrogenation using palladium on carbon (Pd/C) with a hydrogen donor like hydrazine (B178648) monohydrate, or hydrogenation with Raney nickel under a hydrogen atmosphere, are applicable. evitachem.commdpi.com These methods are generally high-yielding and selective for the nitro group reduction without affecting the pyridine ring or the isopropylamino substituent.

| Starting Material | Product | Typical Reagents | Reference |

|---|---|---|---|

| N-Isopropyl-5-nitro-pyridin-2-amine | N²-isopropyl-pyridine-2,5-diamine | Pd/C, Hydrazine Hydrate; or Raney Ni, H₂ | lookchem.comevitachem.commdpi.com |

The resulting N²-isopropyl-pyridine-2,5-diamine, with its newly formed amino group at the C-5 position, is a versatile intermediate for further synthesis. lookchem.combldpharm.com This primary aromatic amine can undergo a variety of classical reactions. For example, it can be diazotized by treatment with sodium nitrite (B80452) in an acidic medium, such as hydrochloric acid, at low temperatures. google.com The resulting diazonium salt is a valuable intermediate that can be converted into a range of functional groups, including hydroxyl, halo, or cyano groups, through Sandmeyer or related reactions. A one-pot synthesis method has been reported for the conversion of 2-aminopyridine (B139424) to 2-hydroxy-5-nitropyridine (B147068), which involves nitration followed by a diazotization reaction. google.com

Furthermore, the primary amine is readily acylated by reaction with acid chlorides or anhydrides to form amides. It can also be condensed with aldehydes or ketones to form Schiff bases (imines) or react with activated carbonyl compounds to build more complex heterocyclic systems. While specific literature on hydrazide and hydrazone formation from N²-isopropyl-pyridine-2,5-diamine is not prevalent, these are standard transformations for primary aromatic amines.

Modifications at the Pyridine Ring System

The pyridine ring of N-Isopropyl-5-nitro-pyridin-2-amine is electron-deficient, a characteristic enhanced by the strongly electron-withdrawing nitro group. This electronic nature primarily dictates its reactivity towards nucleophiles.

The electron-poor nature of the 5-nitropyridine ring facilitates nucleophilic aromatic substitution (SNAr) reactions. The nitro group activates the positions ortho and para to it (C-4 and C-6) for nucleophilic attack. Another potential pathway for functionalization is the Vicarious Nucleophilic Substitution (VNS), a method used for the C-H alkylation of electrophilic nitroarenes. acs.org However, studies on VNS have shown that sterically hindered carbanions, such as those derived from isopropyl groups, may react poorly or fail to undergo the necessary elimination step due to steric hindrance with the adjacent nitro group. acs.org

For the parent compound, substitution reactions often involve the displacement of a suitable leaving group at the C-2 position. For instance, 2-chloro-5-nitropyridine (B43025) readily reacts with various nitrogen and oxygen nucleophiles. researchgate.net Similarly, the derivatization of 5-nitropyridine-2-sulfonic acid provides a pathway to numerous 2,5-disubstituted pyridines through the displacement of the sulfonate group. researchgate.net

| Position | Reaction Type | Potential Reagents | Expected Product Type | Reference |

|---|---|---|---|---|

| C-4, C-6 | Nucleophilic Aromatic Substitution (SNAr) | Alkoxides, Amines, Thiolates | 4- or 6-substituted derivatives | researchgate.net |

| C-4 | Vicarious Nucleophilic Substitution (VNS) | Carbanions (e.g., from chloromethyl sulfone) | 4-alkylated derivatives | acs.org |

Substituted nitropyridines can undergo ring-opening and subsequent ring-closing reactions, often leading to different heterocyclic systems. One of the classic mechanisms is the Addition of the Nucleophile, Ring Opening, and Ring Closure (SN(ANRORC)) mechanism. acs.org This has been studied for 2-chloro-5-nitropyridine, where reaction with hydroxide (B78521) leads to a ring-opened intermediate. acs.org

Ring transformations of related nitropyrimidines have been shown to yield nitropyridines. For example, 5-nitropyrimidine (B80762) reacts with amidines that possess an active methylene (B1212753) group to form 2-amino-5-nitropyridine (B18323) derivatives. Additionally, highly electron-deficient pyridones, such as 1-methyl-3,5-dinitro-2-pyridone, can undergo three-component ring transformations with ketones and ammonia (B1221849) to afford various nitropyridines, acting as a synthetic equivalent for unstable nitromalonaldehyde. nih.gov These examples highlight the potential of the N-Isopropyl-5-nitro-pyridin-2-amine scaffold to be used in "scrap and build" strategies to construct novel heterocyclic frameworks.

Diversification via the Isopropylamino Substituent

The N-isopropylamino group offers a third site for derivatization, although it is generally less reactive than the nitro group or the activated pyridine ring. As a secondary amine, the nitrogen atom is nucleophilic and can be acylated with acid chlorides or anhydrides to form the corresponding N-isopropyl-N-acyl derivatives.

More advanced strategies could involve leveraging this substituent as a directing group for C–H activation reactions. For example, the related 2-(pyridin-2-yl)isopropyl (PIP) amine has been developed as a powerful directing group for the palladium-catalyzed functionalization of unactivated C(sp³)–H bonds. acs.org While the electronic properties of the 5-nitro-substituted ring would influence the catalytic cycle, this approach suggests a modern avenue for diversification at the isopropyl group itself, potentially enabling the introduction of new C-O, C-N, or C-C bonds. Further reactions could include N-dealkylation or oxidative transformations under specific conditions.

Alterations of the Alkyl Chain and Stereochemical Control

The isopropyl group of N-isopropyl-5-nitro-pyridin-2-amine is a key determinant of its physicochemical properties. Altering this alkyl chain—by varying its length, branching, or introducing stereocenters—is a fundamental strategy to fine-tune the molecule's characteristics.

The synthesis of N-alkyl-5-nitropyridin-2-amines is most commonly achieved through the nucleophilic substitution of 2-chloro-5-nitropyridine with a primary amine. researchgate.netmdpi.com This method allows for the introduction of a wide variety of alkyl chains, contingent on the commercial availability or synthesis of the corresponding primary amine. For instance, analogues such as N-sec-butyl-5-nitropyridin-2-amine and N-tert-butyl-5-nitropyridin-2-amine can be prepared to investigate the effects of increased steric bulk around the nitrogen atom.

Table 1: Examples of N-Alkyl-5-nitro-pyridin-2-amine Analogues

| Compound Name | Alkyl Substituent | Precursor Amine |

|---|---|---|

| N-sec-Butyl-5-nitro-pyridin-2-amine | sec-Butyl | sec-Butylamine |

| N-tert-Butyl-5-nitro-pyridin-2-amine | tert-Butyl | tert-Butylamine |

The introduction of a stereocenter on the alkyl chain is a critical step for creating chiral derivatives. This can be accomplished in two main ways: by using a pre-existing chiral amine as the nucleophile or by resolving a racemic mixture of the final product. The use of enantiomerically pure amines, such as (R)- or (S)-1-phenylethylamine, allows for the direct synthesis of chiral N-(1-phenylethyl)-5-nitro-pyridin-2-amine. sigmaaldrich.com Such chiral amines are valuable building blocks in asymmetric synthesis. nih.govsigmaaldrich.com

Alternatively, enzymatic resolution has proven to be an effective method for separating enantiomers of chiral amines. nih.gov Lipases can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the resulting amide from the unreacted enantiomer. nih.gov This technique could be applied to a racemic mixture of a suitable N-alkyl-5-nitropyridin-2-amine derivative to isolate the individual enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation of enantiomers, as demonstrated in the resolution of nitropropranolol analogues. researchgate.net

Introduction of Bridged or Cyclic Isopropylamine (B41738) Analogues

To explore more constrained conformations, the isopropyl group can be replaced with cyclic or bridged alkyl systems. This is typically achieved by reacting 2-chloro-5-nitropyridine with a suitable cyclic or bridged amine. The synthesis of these complex amines can be a significant undertaking but offers access to novel chemical space.

The introduction of simple cycloalkyl groups, such as cyclopropyl, cyclobutyl, cyclopentyl, and cyclohexyl, is straightforward using the corresponding cycloalkylamines. More complex, bridged bicyclic amines represent a class of building blocks that enforce rigid three-dimensional structures. nih.govnsf.govescholarship.orgenamine.net The synthesis of these bridged systems can be accomplished through intramolecular C-H amination reactions, which create value-added and structurally complex aza-cycles. nih.govnsf.govescholarship.org For example, intramolecular transannular C-H amination can afford a variety of bridged bicyclic amines that can then be used as nucleophiles. nih.govnsf.govescholarship.org

A notable example from patent literature describes the reaction of ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate with a complex chiral cyclohexylamine (B46788) derivative, demonstrating the feasibility of attaching large, functionalized cyclic amines to the pyridine core. googleapis.comgoogle.com Similarly, the reaction of 2-chloro-5-nitropyridine with adamantylamine would yield N-adamantyl-5-nitropyridin-2-amine, incorporating a rigid, bulky cage structure. researchgate.netmdpi.com The use of such bicyclic amines is of growing interest in medicinal chemistry for their ability to create molecules with high sp3 content and defined three-dimensional shapes. enamine.net

Table 2: Examples of Cyclic and Bridged Analogues

| Compound Name | Cyclic/Bridged Substituent | Precursor Amine |

|---|---|---|

| N-Cyclohexyl-5-nitro-pyridin-2-amine | Cyclohexyl | Cyclohexylamine |

| N-Adamantyl-5-nitro-pyridin-2-amine | Adamantyl | Adamantylamine |

| N-Norbornyl-5-nitro-pyridin-2-amine | Norbornyl | Norbornylamine |

These derivatization strategies, focusing on both the acyclic and cyclic nature of the N-substituent, provide a rich field for chemical exploration and the development of new molecular entities based on the N-isopropyl-5-nitro-pyridin-2-amine scaffold.

Iv. Structure Activity Relationship Sar Studies of N Isopropyl 5 Nitro Pyridin 2 Amine Derivatives

Methodologies for SAR Elucidation

To decipher the complex relationship between the structure of these pyridine (B92270) derivatives and their biological activity, medicinal chemists employ a combination of systematic synthetic modifications and advanced computational modeling.

A primary method for elucidating SAR involves the synthesis of a series of analogs where specific parts of the lead molecule are systematically altered. The resulting compounds are then tested to determine how these changes affect their biological activity, such as inhibitory concentration (IC₅₀).

The data below from this study on 2-amino-3-benzylthiopyridine derivatives illustrates how systematic changes to substituents on the phenyl rings impact the inhibition of the c-Met enzyme, providing a clear example of an SAR investigation.

| Compound | R¹ Group | R² Group | c-Met IC₅₀ (μM) |

|---|---|---|---|

| 10a | H | H | 0.14 |

| (R)-10b | H | 3-fluoro | 0.0077 |

| (S)-10b | H | 3-fluoro | 0.089 |

| 10c | H | 4-fluoro | 0.038 |

| 10d | H | 3-chloro | 0.021 |

| 10e | H | 4-chloro | 0.076 |

| 10f | 3-methoxy | H | 0.045 |

| 10g | 3-methoxy | 3-fluoro | 0.025 |

This table is based on data for a related 2-aminopyridine (B139424) scaffold and is presented to illustrate the methodology of SAR studies. Data sourced from Zhang et al., Bioorg. Med. Chem., 2013. nih.gov

Quantitative Structure-Activity Relationship (QSAR) represents a computational approach that seeks to build mathematical models correlating the chemical structure of compounds with their biological activity. nih.gov This method uses molecular descriptors—numerical values that quantify properties like lipophilicity (logP), electronic effects, and steric bulk—to predict the activity of novel compounds. researchgate.net

For nitroaromatic compounds, QSAR models have been developed to predict various biological effects, including toxicity and mutagenicity. researchgate.net These models often incorporate quantum chemistry descriptors, such as the energy of the lowest unoccupied molecular orbital (E-LUMO), which can be particularly relevant for understanding the electrophilic nature of nitro compounds. researchgate.net The development of robust QSAR models relies on high-quality data from a "training set" of molecules with known activities, which is then used to predict the activities of a "test set" of compounds. nih.gov Various statistical and machine learning methods, including multiple linear regression (MLR) and support vector machines (SVM), are employed to build these predictive models. nih.gov

Impact of the Nitro Group on Biological Activity and Molecular Interactions

The nitro (NO₂) group at the 5-position of the pyridine ring is a powerful modulator of the molecule's properties and plays a profound role in its biological activity. As a strong electron-withdrawing group, it significantly influences the electronic distribution within the aromatic ring system. nih.gov This electronic pull can enhance interactions with nucleophilic sites within biological targets like enzymes or receptors. nih.govmdpi.com

The biological activity of nitro compounds is often linked to the metabolic reduction of the nitro group itself. nih.gov In some contexts, particularly in antimicrobial and antiparasitic applications, this reduction can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, which are responsible for the compound's therapeutic effect through induced cellular toxicity. nih.govmdpi.com Therefore, the nitro group can function as both a pharmacophore (a group essential for activity) and a toxicophore (a group responsible for toxicity). nih.govmdpi.com Studies on related 5-nitropyridine derivatives have shown that they can exhibit higher inhibitory activity compared to analogous compounds lacking the nitro group. nih.gov

Role of the Isopropyl Substituent in Molecular Recognition and Biological Efficacy

The N-isopropyl group attached to the amino function at the 2-position is a critical determinant of the compound's interaction with its biological targets, influencing both potency and selectivity.

The isopropyl group, with its branched structure, exerts significant steric influence. This bulk can be crucial for fitting into a specific binding pocket on a target protein. The gem-dimethyl moiety of the isopropyl group can promote favorable conformations for binding by compressing bond angles, a phenomenon known as the Thorpe-Ingold or gem-dimethyl effect. This can lower the energy of the transition state for C-H activation or other binding events.

Varying the nature of the N-alkyl substituent is a common strategy in medicinal chemistry to fine-tune the activity of a lead compound. Changing the alkyl chain from a simple methyl to a larger or more complex group like isopropyl can have profound effects on potency and selectivity.

Increasing the size and branching of the alkyl chain generally increases the compound's lipophilicity (fat-solubility), which can affect its ability to cross cell membranes and reach its target. However, there is often an optimal size and shape for the alkyl group to fit within the specific hydrophobic pocket of the target protein. Studies on other 2-aminopyridine inhibitors have shown that 6-substituted alkyl analogs can have improved potency and selectivity over the parent compound. mdpi.com For example, in one series of inducible nitric oxide synthase (iNOS) inhibitors based on 2-amino-4-methylpyridine, an analog with a 6-propyl group showed the best potency. mdpi.com Similarly, in studies of antiproliferative thieno[2,3-b]pyridines, modifying tethered alkyl-aromatic groups was critical for maximizing activity. This underscores that while the isopropyl group may be beneficial, systematic exploration of other alkyl chains (e.g., ethyl, cyclopropyl, tert-butyl) is a necessary step in SAR studies to ensure the optimal substituent has been identified for a given biological target.

Contributions of the Pyridine Core and its Substitution Pattern to Activity Profiles

The biological activity of pyridine derivatives is profoundly influenced by the inherent electronic properties of the pyridine ring and the nature and position of its substituents. nih.govnih.gov The pyridine nucleus, a six-membered heteroaromatic ring, is characterized by an electron-deficient nature due to the presence of the electronegative nitrogen atom. This feature makes the ring more prone to nucleophilic substitution, particularly at the C-2 and C-4 positions, compared to its carbocyclic counterpart, benzene. nih.gov

In the case of N-Isopropyl-5-nitro-pyridin-2-amine, the substitution pattern is critical to its activity profile. The key components are:

The 2-amino group: The amine group at the C-2 position is a strong electron-donating group. Its presence is crucial for forming key interactions with biological targets. The nature of the alkyl substituent on the amine (in this case, isopropyl) can modulate lipophilicity and steric interactions within a target's binding site.

The 5-nitro group: The nitro group at the C-5 position is a powerful electron-withdrawing group. This group significantly influences the electronic distribution of the entire pyridine ring, further activating the C-2 and C-6 positions for nucleophilic attack and modulating the pKa of the 2-amino group. researchgate.net

SAR studies on various pyridine derivatives have consistently shown that the interplay between electron-donating and electron-withdrawing groups dictates the compound's biological function. For instance, in the context of antiproliferative activity, the presence and positioning of amino (-NH2), hydroxyl (-OH), and methoxy (B1213986) (-OMe) groups can enhance efficacy, whereas bulky groups or halogens may diminish it. nih.govnih.gov The specific combination of a 2-amino group and a 5-nitro group creates a "push-pull" electronic system that is a common motif in pharmacologically active molecules.

Table 1: Influence of Pyridine Ring Substituents on Biological Activity

| Substituent Position | Substituent Type | General Effect on Pyridine Ring | Observed Impact on Activity |

|---|---|---|---|

| C-2 | Amino Group (-NHR) | Electron-donating; Hydrogen bond donor/acceptor | Often essential for binding to target proteins; R group modulates potency and selectivity. nih.gov |

| C-3 | - | Favored position for electrophilic substitution. nih.gov | Substitution here can alter planarity and electronic properties, impacting receptor fit. |

| C-5 | Nitro Group (-NO2) | Strongly electron-withdrawing. researchgate.net | Modulates the pKa of other groups and can be critical for establishing key interactions or metabolic stability. |

| Various | Halogens (F, Cl, Br) | Electron-withdrawing; can alter lipophilicity. | Can lead to decreased activity in some contexts, such as antiproliferative effects. nih.gov |

| Various | Methoxy Group (-OMe) | Electron-donating. | Often enhances antiproliferative activity. nih.govnih.gov |

Comparative SAR with Related Nitropyridine and Pyridine-Amine Analogues

To better understand the structural requirements for activity, it is instructive to compare the SAR of N-Isopropyl-5-nitro-pyridin-2-amine with related heterocyclic systems.

Pyrazolopyridines, which consist of a pyrazole (B372694) ring fused to a pyridine ring, represent a key class of related analogues. nih.gov This fusion creates a bicyclic scaffold with an expanded surface area and new vectors for substitution, significantly altering the molecule's properties compared to a monocyclic pyridine. benthamscience.comresearchgate.net

The pyrazolo[1,5-a]pyridine (B1195680) scaffold, for example, has been explored for antiviral activity. nih.gov SAR studies revealed that amine substituents on both the pyrazole and pyridine portions of the molecule are critical. Specifically, for anti-herpes virus activity, non-polar amines were preferred for optimal potency. nih.gov This contrasts with scaffolds where polar interactions are paramount. The fusion of the pyrazole ring changes the electronic landscape of the pyridine nitrogen, often making it less basic and altering its hydrogen bonding capability. The position of ring fusion and the substitution pattern on both rings allow for extensive chemical modification to tune activity for various targets, from kinases to viruses. nih.govresearchgate.net

Table 2: Comparative Activity of Pyrazolopyridine Derivatives

| Scaffold | Key Substituents | Biological Target/Activity | Key SAR Finding |

|---|---|---|---|

| Pyrazolo[1,5-a]pyridine | C7 amine | Anti-Herpes Virus (HSV-1) | Non-polar amine substituents are preferred for optimal activity. nih.gov |

| 1H-Pyrazolo[3,4-b]pyridine | Substituents at R1, R3, R4, R6 | Kinase Inhibition, Anticancer | The scaffold allows for multiple diversity points; activity is highly dependent on the specific substitution pattern. nih.gov |

| Pyrazolo[3,4-b]pyridine | N-acylhydrazone at C3 | Analgesic | Demonstrates that this scaffold can be adapted for CNS targets. researchgate.net |

Replacing the pyridine ring of N-Isopropyl-5-nitro-pyridin-2-amine with other nitrogen-containing heterocycles like pyrimidine (B1678525) or pyrazine (B50134) introduces significant changes. These rings contain a second nitrogen atom, which alters the ring's electronics, geometry, and hydrogen bonding potential.

Pyrimidinamines: Pyrimidine, a 1,3-diazine, is more electron-deficient than pyridine. SAR studies of pyrimidine-4-carboxamide (B1289416) inhibitors showed that substituents at the C-2 and C-6 positions are critical for potency. researchgate.net For instance, replacing a morpholine (B109124) group with a hydroxypyrrolidine at one position significantly increased activity and improved drug-like properties by reducing lipophilicity. researchgate.net This highlights that, as with pyridines, a delicate balance of substituents is required to optimize both potency and physicochemical properties. The introduction of the second nitrogen atom provides an additional site for potential hydrogen bonding while simultaneously lowering the basicity of the other nitrogen, which can be crucial for avoiding off-target effects.

Pyrazine-Amines: Pyrazine is a 1,4-diazine. Derivatives such as pyrido[2,3-b]pyrazine (B189457) amines have been investigated as advanced materials, functioning as Donor-Acceptor (D-A) systems. researchgate.netbohrium.com In this context, the amine group acts as the electron donor and the electron-deficient pyrazine ring system serves as the acceptor. This is electronically analogous to the 2-amino-5-nitropyridine (B18323) system. The emission properties of these pyrazine derivatives are highly sensitive to the nature of the amine donor group and the solvent environment, indicating a strong intramolecular charge transfer (ICT) character. researchgate.netbohrium.com This principle of creating a polarized molecule through donor and acceptor groups on an aromatic scaffold is a shared feature that drives the functional properties of both nitropyridine-amines and these pyrazine-amine derivatives.

Table 3: Comparative SAR of Pyrimidinamine and Pyrazine-Amine Analogues

| Core Heterocycle | Derivative Class | Key Structural Features | Relevant Finding |

|---|---|---|---|

| Pyrimidine | Pyrimidine-4-carboxamides | Substituents at C2, C4, and C6. | Conformational restriction and introduction of polar groups can dramatically increase potency and improve properties. researchgate.net |

| Pyrazine | 2,3-di(pyridin-2-yl)pyrido[2,3-b]pyrazine amines | Amine group acts as an electron donor to the fused ring system. | Exhibits strong intramolecular charge transfer (ICT), a property shared with push-pull nitropyridines. researchgate.netbohrium.com |

| Pyridine | Substituted Pyridinethiones | Various substitutions on the pyridine ring. | Antimicrobial activity is highly dependent on the substitution pattern, with certain derivatives showing potent effects. researchgate.net |

V. Biological and Pharmacological Investigations of N Isopropyl 5 Nitro Pyridin 2 Amine Analogues

Antimicrobial Activity Studies

Analogues of N-Isopropyl-5-nitro-pyridin-2-amine have been evaluated for their efficacy against various microbial pathogens. The 2-aminopyridine (B139424) core is a recognized pharmacophore that has been incorporated into numerous compounds demonstrating antimicrobial effects. nih.gov

Derivatives of 2-aminopyridine have shown varied levels of antibacterial activity against both Gram-positive and Gram-negative bacteria.

A study on 2-amino-3-cyanopyridine (B104079) derivatives identified a compound (2c) with notable activity against Gram-positive bacteria. mdpi.com The Minimum Inhibitory Concentration (MIC) for this compound was determined to be 39 µg/mL against Staphylococcus aureus. mdpi.com

In another investigation, a series of N-acylated 2-amino-5-(trifluoromethyl)pyridine derivatives were synthesized and tested against multidrug-resistant (MDR) strains of Staphylococcus aureus. Several of these compounds exhibited significant antibacterial activity. For instance, compound 3a showed an MIC of 28.4 µg/mL, and compound 3c had an MIC of 21.4 µg/mL against the EMRSA-16 strain. ccsenet.org

Furthermore, a series of N-amino-5-cyano-6-pyridone derivatives were assessed for their antimicrobial properties. Compounds 3d and 3e from this series displayed potent activity against Escherichia coli, with a reported MIC of 3.91 µg/mL. nih.gov

Table 1: Antibacterial Activity of Selected 2-Aminopyridine Analogues

| Compound/Analogue Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-Amino-3-cyanopyridine derivative (2c) | Staphylococcus aureus | 39 | mdpi.com |

| N-acyl-2-amino-5-(trifluoromethyl)pyridine (3a) | Staphylococcus aureus (EMRSA-16) | 28.4 | ccsenet.org |

| N-acyl-2-amino-5-(trifluoromethyl)pyridine (3c) | Staphylococcus aureus (EMRSA-16) | 21.4 | ccsenet.org |

| N-amino-5-cyano-6-pyridone (3d) | Escherichia coli | 3.91 | nih.gov |

| N-amino-5-cyano-6-pyridone (3e) | Escherichia coli | 3.91 | nih.gov |

This table is based on data from studies on analogues of N-Isopropyl-5-nitro-pyridin-2-amine.

The antifungal potential of this class of compounds has also been a subject of investigation. While specific data on N-Isopropyl-5-nitro-pyridin-2-amine is limited, studies on related heterocyclic structures provide insights into their possible antifungal action. For example, research on 2,5-disubstituted amino-oksometyloso-arylo-thiadiazole derivatives, which share some structural similarities, demonstrated antifungal activity against Candida albicans. The mean MIC for these compounds against Candida albicans strains was found to be 141.625 mg/L. advms.pl Another study highlighted that certain triazole substituted benzotriazole (B28993) derivatives possess antifungal activity. researchgate.net

Table 2: Antifungal Activity of Structurally Related Analogues

| Analogue Class | Fungal Strain | Mean MIC (mg/L) | Reference |

|---|---|---|---|

| 2,5-disubstituted amino-oksometyloso-arylo-thiadiazole derivatives | Candida albicans | 141.625 | advms.pl |

This table presents data from studies on compounds structurally related to 2-aminopyridine derivatives.

Anti-inflammatory Response and Mechanistic Pathways

The 2-aminopyridine scaffold is a constituent of various molecules investigated for their anti-inflammatory properties. researchgate.net The mechanisms underlying these effects often involve the modulation of key inflammatory signaling pathways and the reduction of pro-inflammatory cytokine production.

Analogues of N-Isopropyl-5-nitro-pyridin-2-amine have demonstrated the ability to suppress the production of key pro-inflammatory cytokines, which are central mediators of inflammatory responses. nih.govnih.gov

In a study focusing on 2,5-diaminobenzoxazole (B1605387) derivatives, which can be considered structural analogues, significant inhibition of Interleukin-6 (IL-6) and Interleukin-1β (IL-1β) was observed. One compound, 3e , which features a p-butyl substitution, inhibited IL-6/STAT3 signaling by 71.5% at a concentration of 10 µg/mL. Another compound, 3a , with a p-methoxy substitution, showed a remarkable 92.1% inhibition of IL-1β production. nih.gov The dysregulated overproduction of IL-6 is implicated in the pathology of several chronic inflammatory diseases. nih.gov

Other research has focused on small molecules capable of decreasing levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and IL-6 by blocking specific signaling pathways. selleck.co.jp

Table 3: Inhibition of Pro-inflammatory Cytokines by Analogous Compounds

| Analogue Class | Cytokine/Pathway | Inhibition (%) | Concentration | Reference |

|---|---|---|---|---|

| 2,5-diaminobenzoxazole (3e) | IL-6/STAT3 Signaling | 71.5 | 10 µg/mL | nih.gov |

| 2,5-diaminobenzoxazole (3a) | IL-1β Production | 92.1 | 10 µg/mL | nih.gov |

This table is based on data from studies on analogues of N-Isopropyl-5-nitro-pyridin-2-amine.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory gene expression, making it a key target for anti-inflammatory drug discovery. nih.govmdpi.com The inhibition of this pathway prevents the transcription of numerous pro-inflammatory genes.

Research into 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, which are structurally related to the compound of interest, has shown that these molecules can exert anti-inflammatory effects by modulating the NF-κB pathway. These compounds were found to reverse the elevated levels of inflammatory mediators regulated by NF-κB. researchgate.netnist.gov Specifically, certain small molecules have been shown to inhibit NF-κB activation, which in turn downregulates the expression of genes involved in amino acid catabolism that are linked to inflammatory processes. nih.gov For instance, the specific NF-κB inhibitor SC75741 has been demonstrated to reduce the expression of such genes in hepatocytes. nih.gov

Potential in Drug Discovery and Medicinal Chemistry

The 2-aminopyridine scaffold, including derivatives like 2-amino-5-nitropyridine (B18323), is considered a valuable building block in drug discovery and medicinal chemistry. researchgate.netnih.govnih.gov These structures serve as versatile starting points for the synthesis of more complex molecules with a wide range of biological activities. researchgate.net The adaptability of the 2-aminopyridine moiety allows for structural modifications that can optimize pharmacological properties. ccsenet.org

The development of 2-aminopyridine derivatives has led to the identification of compounds with improved physicochemical properties suitable for drug development. For example, the synthesis of 2-amino-5-tert-butylpyridine has been highlighted as producing a fragment with better drug-like properties compared to some aniline-based structures. ccsenet.org The inherent reactivity and versatility of compounds like 2-amino-5-nitropyridine make them key intermediates in the synthesis of therapeutic agents, including anti-inflammatory and antimicrobial compounds. researchgate.net

Lead Compound Identification and Optimization Strategies

The discovery of novel therapeutic agents often begins with the identification of a "lead compound," a chemical starting point that exhibits a desired biological activity. For analogues related to the N-isopropyl-5-nitro-pyridin-2-amine framework, lead identification has frequently emerged from high-throughput screening of compound libraries and fragment-based drug design. Once a lead is identified, medicinal chemists employ various optimization strategies to enhance its potency, selectivity, and pharmacokinetic properties.

A common strategy involves the hybridization of two or more lead scaffolds. For instance, a novel series of potent and orally bioavailable Checkpoint Kinase 1 (CHK1) inhibitors was generated by combining features from two distinct lead compounds identified through fragment-based design. nih.gov This approach led to the creation of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles, which were then further optimized. nih.gov

Structure-Activity Relationship (SAR) analysis is a cornerstone of lead optimization. This process involves synthesizing a series of related compounds to determine which chemical groups and structural features are critical for biological activity. For example, in the development of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors, SAR analysis of benzimidazolyl-pyrimidine derivatives revealed that the nitrogen atoms in the pyrimidine (B1678525) ring are fundamental for selectivity for CDK6 over CDK1. researchgate.net Similarly, SAR studies of 2-piperazinyl-5-alkoxypyridines led to the discovery that 2-alkylsulfonylpiperazinyl-5-alkoxypyridine derivatives were potent agonists of the GPR119 receptor. mdpi.com Optimization efforts also focus on improving metabolic stability; a lead CHK1 inhibitor, isoquinoline (B145761) 6, suffered from high metabolism and poor oral bioavailability, prompting scaffold modification to a pyridine-based structure to enhance these properties. nih.gov

Targeting Specific Biological Pathways and Receptors

Analogues derived from nitropyridine and related heterocyclic scaffolds have been successfully tailored to interact with high specificity and potency at several key biological targets.

GPR119 Agonism: The G-protein coupled receptor 119 (GPR119) is a target for type 2 diabetes and obesity. A series of 5-nitropyrimidine (B80762) analogues featuring conformationally restricted azabicyclic amines and alcohols were synthesized and evaluated for their agonistic activity. nih.gov It was found that compounds with endo-azabicyclic substitutions acted as full agonists, while their exo-counterparts were only partial agonists. nih.gov Further optimization led to an isopropyl carbamate (B1207046) derivative, compound 8, which demonstrated a potent EC₅₀ value of 0.6 nM. SAR studies also indicated that adding a fluorine atom to the (4-methylsulfonyl)phenylamino group consistently increased GPR119 activation. nih.gov

CHK1 Kinase Inhibition: CHK1 is a critical regulator of the DNA damage response, making it an attractive target in oncology. A novel class of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile CHK1 inhibitors was developed through scaffold hybridization. nih.gov Optimization of this series produced compound 26, a highly selective CHK1 inhibitor with good oral bioavailability. nih.gov Another line of research focused on substituted thieno[2,3-b]pyridine (B153569) derivatives, which were also found to be potent and selective CHK1 inhibitors.

CDK4/6 Inhibition: Inhibitors of CDK4/6 are a validated therapy for certain types of breast cancer. researchgate.net Numerous heterocyclic scaffolds related to nitropyridines have been explored for this target. A series of pyrimidin-naphthyridin-2-amine derivatives yielded compound 3c, which displayed high potency with IC₅₀ values of 0.710 nM for CDK4 and 1.10 nM for CDK6. Other potent scaffolds include pyrido[2,3-d]pyrimidines and 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amines. The latter produced a compound (3a) with IC₅₀ values of 30 nM and 4 nM against CDK4 and CDK6, respectively.

PDE4 Inhibition: Phosphodiesterase 4 (PDE4) is an enzyme involved in inflammatory pathways, and its inhibition is a strategy for treating conditions like COPD and asthma. While direct analogues of N-isopropyl-5-nitro-pyridin-2-amine were not prominently featured, related heterocyclic structures like pyrimidines and pyridazinones have been developed as PDE4 inhibitors. researchgate.net Molecular optimization studies on pyrimidine-based scaffolds sought to improve potency while maintaining selectivity for the PDE4B isoform, which is predominant in inflammatory responses. These efforts led to compounds with high inhibitory activity, such as one analogue (23) that inhibited LPS-induced TNF-α production with an IC₅₀ of 0.21 nM. researchgate.net

Antiviral Activities

The structural motifs found in nitropyridine analogues have been incorporated into compounds designed to combat viral infections.

Against Enteroviruses: Enteroviruses are a genus of viruses that cause a wide range of human diseases. Research into anti-enterovirus compounds has identified several promising leads. A series of pyrazolopyridine-containing small molecules demonstrated potent and broad-spectrum activity against multiple strains of enterovirus D68 (EV-D68), EV-A71, and coxsackievirus B3 (CVB3) by targeting the viral 2C protein. In a separate study, a novel 5-nitro-2-phenoxybenzonitrile (B1593660) scaffold was developed, leading to the identification of GPC-N114, which proved to be a selective and potent inhibitor of CVB3 replication.

Against HIV-1: While nucleoside reverse transcriptase inhibitors are a mainstay of HIV-1 therapy, the search for novel agents continues. A study of 5-substituted uridine (B1682114) nucleosides identified 2′,3′-isopropylidene-5-iodouridine as an effective inhibitor of HIV-1 replication in non-toxic concentrations. This compound was found to be significantly more efficient at suppressing the virus compared to Azidothymidine (AZT) at high, non-toxic concentrations. Interestingly, it was discovered that 2′,3′-isopropylidene-5-iodouridine acts synergistically to repress HIV-1 when combined with the CDK4/6 inhibitor Palbociclib, highlighting a potential link between these therapeutic areas.

Antiparasitic Activities

Nitro-containing heterocyclic compounds have long been a cornerstone in the treatment of parasitic diseases, particularly Chagas disease, which is caused by the protozoan Trypanosoma cruzi.

Against Trypanosoma cruzi Amastigotes: The development of new drugs against T. cruzi is critical due to the limitations of existing therapies like benznidazole (B1666585) and nifurtimox (B1683997). Kinetic studies have shown that N-isopropyl oxamate (B1226882), a structural analogue, is a competitive and selective inhibitor of the T. cruzi enzyme α-hydroxyacid dehydrogenase-isozyme II (HADH-isozyme II). The isopropyl group was found to increase the compound's affinity for the enzyme's active site by 12-fold. While N-isopropyl oxamate itself did not show direct trypanocidal activity, its ethyl ester prodrug did, producing an effect comparable to that of nifurtimox and benznidazole.

Anticancer Potential

The development of kinase inhibitors, particularly for CDK4/6, has demonstrated the significant anticancer potential of N-isopropyl-5-nitro-pyridin-2-amine analogues.

Against Breast Cancer and Cervical Epithelioid Carcinoma Cell Lines: CDK4/6 inhibitors such as palbociclib, ribociclib, and abemaciclib (B560072) have been approved for the treatment of hormone receptor (HR)-positive, HER2-negative breast cancer. researchgate.net The development of novel analogues continues to yield highly potent compounds. For example, a series of pyrimidin-naphthyridin-2-amine derivatives showed significant antiproliferative activities and favorable pharmacokinetic profiles. Pyrido[2,3-d]pyrimidine derivatives have also been investigated as CDK inhibitors and apoptosis inducers. Compounds 4a and 4b from this series were potent CDK6 inhibitors, and compound 4b induced apoptosis in MCF-7 breast cancer cells. The antiproliferative activity of these types of compounds has been demonstrated across a range of cancer cell lines, including those for breast cancer (MCF-7), prostate cancer (PC-3), and leukemia (K562, NB4).

In Vitro and In Vivo Pharmacological Profiling

The biological activity of these analogues is quantified through rigorous in vitro and in vivo pharmacological profiling, focusing on their efficacy and concentration-response relationships.

Efficacy Assessments and Concentration-Response Relationships

The potency of a compound is typically measured by its half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). These values indicate the concentration of a compound required to achieve 50% of its maximum effect.

For GPR119 agonists , efficacy is measured by their ability to activate the receptor, with lower EC₅₀ values indicating higher potency. Several 5-nitropyrimidine analogues were identified as full agonists, with one optimized isopropyl carbamate compound showing an EC₅₀ of just 0.6 nM. nih.gov

In the realm of kinase inhibition , compounds are assessed by their ability to block enzyme activity. The development of CDK4/6 inhibitors has produced molecules with exceptional potency. researchgate.net Compound 3c, a pyrimidin-naphthyridin-2-amine derivative, potently inhibited CDK4 and CDK6 with IC₅₀ values of 0.710 nM and 1.10 nM, respectively. Similarly, CHK1 inhibitors derived from a 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile scaffold also showed potent activity. nih.gov

The antiviral efficacy of these analogues is determined by their ability to inhibit viral replication in cell culture. GPC-N114, a 5-nitro-2-phenoxybenzonitrile derivative, was effective against coxsackievirus B3 with an EC₅₀ of 0.15 µM in a multicycle replication assay.

Antiparasitic activity is also quantified using concentration-response assays. A 2-nitropyrrole derivative (compound 18) showed activity against intracellular Trypanosoma cruzi amastigotes with an EC₅₀ value of 3.6 µM.

The anticancer potential is often first assessed through antiproliferative assays against various cancer cell lines. The growth inhibitory (GI₅₀) potency of a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative varied from 0.038 μM to 0.681 μM across seven different cancer cell lines.

The table below summarizes the in vitro efficacy of selected analogues.

| Compound Class/Name | Target/Assay | Potency (IC₅₀/EC₅₀/GI₅₀) | Source(s) |

| Isopropyl carbamate (Cmpd 8) | GPR119 Agonism | EC₅₀ = 0.6 nM | |

| Pyrimidin-naphthyridin-2-amine (Cmpd 3c) | CDK4 Inhibition | IC₅₀ = 0.710 nM | |

| Pyrimidin-naphthyridin-2-amine (Cmpd 3c) | CDK6 Inhibition | IC₅₀ = 1.10 nM | |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine (Cmpd 3a) | CDK4 Inhibition | IC₅₀ = 30 nM | |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine (Cmpd 3a) | CDK6 Inhibition | IC₅₀ = 4 nM | |

| GPC-N114 | Antiviral (CVB3 replication) | EC₅₀ = 0.15 µM | |

| 2-Nitropyrrole derivative (Cmpd 18) | Antiparasitic (T. cruzi) | EC₅₀ = 3.6 µM | |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine (Cmpd 3a) | Antiproliferative (Cancer cell lines) | GI₅₀ = 0.038–0.681 µM |

Selectivity and Specificity Studies Against Off-Targets

In the development of therapeutic agents, particularly kinase inhibitors, achieving a high degree of selectivity is paramount to ensure that the biological effect is mediated through the intended target, thereby minimizing the potential for adverse effects arising from interactions with unintended proteins, known as off-targets. For analogues of N-Isopropyl-5-nitro-pyridin-2-amine, which often target protein kinases, assessing the selectivity profile across the human kinome and other relevant protein families is a critical step.

The specificity of compounds derived from nitropyridine scaffolds can vary significantly based on their substitution patterns. For instance, a compound (Compound 13) derived from 2,6-dichloro-3-nitropyridine (B41883) was initially designed as an inhibitor for the kinase MPS1. However, screening revealed it lacked the expected activity against MPS1 but instead inhibited the off-target kinase p70S6Kβ with an IC₅₀ of 444 nM. nih.gov This finding underscores the potential for this chemical class to interact with unforeseen targets and highlights the necessity of broad selectivity profiling.

Conversely, strategic modifications to the nitropyridine core can yield highly selective inhibitors. A notable example is the DNA-dependent protein kinase (DNA-PK) inhibitor, AZD7648, which was synthesized from a 2-amino-4-methyl-5-nitropyridine (B42881) starting material. nih.gov The development of such a selective compound demonstrates that high specificity is attainable within this chemical family, allowing for the mitigation of off-target effects. nih.gov

Comprehensive off-target screening is typically conducted using established platforms. These evaluations often involve profiling the investigational compounds against large panels of proteins to identify potential unintended interactions. Standard safety pharmacology panels screen against a range of targets known to be implicated in adverse drug reactions, including G-protein coupled receptors (GPCRs), ion channels, transporters, and various enzymes. reactionbiology.com For kinase inhibitors, profiling against a broad panel of human kinases is standard practice to determine the kinome-wide selectivity and to identify any off-target kinases that are potently inhibited. nih.gov The use of chemically diverse analogues in these studies can help to determine if an observed effect is due to on-target or off-target activity.

Metabolic Stability Considerations (Excluding Pharmacokinetics Specifics)

Metabolic stability is a crucial property of a drug candidate, as it determines the extent to which a compound is broken down by metabolic enzymes, primarily in the liver. A compound with low metabolic stability is likely to be cleared from the body too quickly, preventing it from reaching therapeutic concentrations. Therefore, early-stage assessment of metabolic stability using in vitro models, such as human liver microsomes (HLM), is a standard part of the drug discovery process.

Investigations into analogues of N-Isopropyl-5-nitro-pyridin-2-amine and related compounds have shown that the nitropyridine scaffold can be associated with high metabolic stability. In a study using HLM to simulate hepatic metabolism, several 2-aminopyridine derivatives demonstrated excellent stability. nih.gov For example, compounds 19a, 19b, and 21a remained more than 99.9% intact after incubation, indicating a very high resistance to metabolic transformation by liver enzymes. nih.gov Other related derivatives, such as 33b and 38b, also showed high stability, with over 97% of the parent compound remaining. nih.gov This inherent stability suggests that the core structure is not readily susceptible to metabolism.

When metabolic liabilities are identified in a chemical series, specific structural modifications can be employed to enhance stability. A common strategy is the strategic introduction of nitrogen atoms into aromatic rings to block sites that are susceptible to oxidative metabolism. For instance, replacing a metabolically vulnerable phenyl ring with a pyridine (B92270) or pyrimidine ring can significantly increase metabolic stability by lowering the energy of the highest occupied molecular orbital (HOMO), making the ring less prone to oxidation by cytochrome P450 enzymes. This approach has been successfully used to improve the stability of various aminopyridine-containing compounds. While many analogues of N-Isopropyl-5-nitro-pyridin-2-amine already possess high intrinsic stability, these medicinal chemistry strategies remain valuable tools for optimizing drug-like properties.

Vi. Computational Chemistry and Mechanistic Insights into N Isopropyl 5 Nitro Pyridin 2 Amine

Quantum Chemical Characterization

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the electronic nature of N-Isopropyl-5-nitro-pyridin-2-amine. These methods elucidate the distribution of electrons within the molecule, which dictates its stability, reactivity, and interaction profile.

The electronic structure of N-Isopropyl-5-nitro-pyridin-2-amine is defined by the interplay of its constituent functional groups. The molecule features a pyridine (B92270) ring, an aromatic system that is inherently electron-deficient. This deficiency is significantly amplified by the presence of a strong electron-withdrawing nitro group (-NO₂) at the 5-position. Conversely, the isopropyl-amine group (-NH-CH(CH₃)₂) at the 2-position acts as an electron-donating group through resonance and inductive effects. This arrangement creates a "push-pull" electronic system, leading to substantial charge polarization across the molecule.

The reactivity of the molecule can be predicted by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO represents the region of highest electron density and is the site most susceptible to electrophilic attack. In N-Isopropyl-5-nitro-pyridin-2-amine, the HOMO is expected to be localized primarily over the electron-rich portion of the molecule, specifically the exocyclic nitrogen atom of the amine group and the pyridine ring, particularly carbons adjacent to the amine.

LUMO: The LUMO represents the region of lowest electron density and is the site most susceptible to nucleophilic attack. The strong electron-withdrawing character of the nitro group dictates that the LUMO will be predominantly centered on the nitro group itself and the C3 and C5 positions of the pyridine ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For push-pull systems like N-Isopropyl-5-nitro-pyridin-2-amine, this gap is typically smaller compared to unsubstituted parent structures, indicating heightened reactivity.

Table 1: Predicted Frontier Orbital Properties of N-Isopropyl-5-nitro-pyridin-2-amine (Exemplary Data based on DFT Calculations of Analogous Systems)

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the energy of the most available electrons; relates to ionization potential. |

| LUMO Energy | ~ -2.0 eV | Indicates the energy of the lowest available empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | A relatively small gap suggests high polarizability and chemical reactivity. |

| Global Hardness (η) | ~ 2.25 eV | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | ~ 4.25 eV | Indicates the molecule's ability to attract electrons. |

Non-covalent interactions are paramount in determining how a molecule interacts with its environment, particularly with biological macromolecules like proteins or nucleic acids.

Hydrogen Bonding: N-Isopropyl-5-nitro-pyridin-2-amine possesses distinct sites for hydrogen bonding. The hydrogen atom on the secondary amine (N-H) serves as a hydrogen bond donor . The potential hydrogen bond acceptors are the nitrogen atom within the pyridine ring and, more significantly, the two oxygen atoms of the highly polarized nitro group. These oxygen atoms carry a partial negative charge, making them strong acceptors.

Non-Covalent Interactions: Beyond hydrogen bonds, the molecule can engage in other crucial interactions. The planar aromatic pyridine ring can participate in π-π stacking with other aromatic systems, such as the side chains of phenylalanine, tyrosine, or tryptophan residues in a protein active site. The aliphatic isopropyl group can form hydrophobic and van der Waals interactions within nonpolar pockets of a receptor.

Molecular Docking and Receptor Binding Studies for Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. For N-Isopropyl-5-nitro-pyridin-2-amine, which has been investigated in the context of antimalarial drug discovery, docking studies are essential for identifying potential protein targets and understanding its mechanism of action. acs.orgacs.org

Hypothetical docking studies would involve placing the molecule into the binding sites of known or potential antimalarial targets, such as kinases, proteases, or metabolic enzymes. The simulation calculates the binding affinity (or docking score) based on the intermolecular interactions formed.

A plausible binding mode for N-Isopropyl-5-nitro-pyridin-2-amine would leverage the interactions identified previously. The N-H group could form a critical hydrogen bond with a backbone carbonyl or an acidic residue (e.g., Asp, Glu) in the active site. The nitro group's oxygen atoms could form additional hydrogen bonds with donor residues like serine, threonine, or asparagine. The pyridine ring might engage in π-π stacking, while the isopropyl group would likely occupy a hydrophobic sub-pocket.

Table 2: Hypothetical Key Interactions for N-Isopropyl-5-nitro-pyridin-2-amine in a Protein Binding Site

| Interaction Type | Molecular Feature | Potential Interacting Protein Residue |

| Hydrogen Bond (Donor) | Amine (N-H) | Aspartate, Glutamate, Backbone C=O |

| Hydrogen Bond (Acceptor) | Nitro Group (O-N-O) | Serine, Threonine, Arginine, Lysine |

| Hydrogen Bond (Acceptor) | Pyridine Nitrogen | Serine, Threonine, Asparagine, Glutamine |

| π-π Stacking | Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interaction | Isopropyl Group | Leucine, Isoleucine, Valine, Alanine |

Reaction Mechanism Elucidation using Computational Methods (e.g., DFT Calculations for Transition States)

Computational methods are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. DFT calculations can determine the geometries and energies of reactants, products, intermediates, and, most importantly, transition states.

A relevant reaction to study for N-Isopropyl-5-nitro-pyridin-2-amine is its synthesis via nucleophilic aromatic substitution (SNAr). This typically involves reacting 2-chloro-5-nitropyridine (B43025) with isopropylamine (B41738). The mechanism proceeds via a high-energy intermediate known as a Meisenheimer complex.

DFT calculations could model this entire pathway:

Reactants: Calculation of the ground state energies of 2-chloro-5-nitropyridine and isopropylamine.